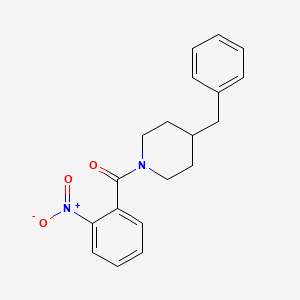

4-benzyl-1-(2-nitrobenzoyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-19(17-8-4-5-9-18(17)21(23)24)20-12-10-16(11-13-20)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZDMNXJPNFUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202632 | |

| Record name | (2-Nitrophenyl)[4-(phenylmethyl)-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349397-65-5 | |

| Record name | (2-Nitrophenyl)[4-(phenylmethyl)-1-piperidinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349397-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)[4-(phenylmethyl)-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Benzyl 1 2 Nitrobenzoyl Piperidine and Analogues

Retrosynthetic Analysis of the 4-benzyl-1-(2-nitrobenzoyl)piperidine Framework

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. researchgate.net For this compound, the analysis reveals two primary disconnection points, suggesting logical pathways for its synthesis.

The most evident disconnection is at the amide bond (C-N), a common and reliable bond-forming transformation. This leads to two key precursors: 4-benzylpiperidine (B145979) and an activated derivative of 2-nitrobenzoic acid , such as 2-nitrobenzoyl chloride . This is a standard "amide synthesis" disconnection.

A second disconnection can be made at the C4 position of the piperidine (B6355638) ring, specifically the bond connecting the piperidine ring to the benzyl (B1604629) group. This suggests synthesizing the piperidine ring with a handle at the C4 position that can be later converted to a benzyl group. For instance, this could involve a Suzuki coupling reaction between a 4-halopiperidine derivative and a benzylboronic acid derivative, or the reaction of a Grignard reagent with a piperidin-4-one. An efficient method for creating 4-benzyl piperidines involves a Suzuki coupling protocol, which tolerates a wide variety of reaction partners. organic-chemistry.org

These disconnections break the target molecule down into fundamental building blocks: piperidine, a benzyl source (e.g., benzyl bromide), and 2-nitrobenzoic acid. researchgate.net

Established Synthetic Routes to N-Acylpiperidine Derivatives

The formation of the N-acyl bond is a cornerstone of synthesizing compounds like this compound. This is typically achieved through direct acylation or amide condensation reactions.

Direct acylation is a straightforward and widely used method for forming amide bonds. This strategy involves the reaction of an amine with a more reactive carboxylic acid derivative, most commonly an acyl chloride.

In the context of synthesizing this compound, this involves the reaction of 4-benzylpiperidine with 2-nitrobenzoyl chloride . The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This method is analogous to the Schotten-Baumann reaction conditions and is highly effective for producing N-acylpiperidines. The synthesis of various amide-containing compounds often relies on the reaction between amines and their corresponding carboxylic acid derivatives. researchgate.net

Amide condensation, or coupling, involves the direct reaction of a carboxylic acid with an amine, facilitated by a coupling agent. This approach avoids the need to first prepare a more reactive species like an acyl chloride.

For the synthesis of this compound, this method would couple 4-benzylpiperidine directly with 2-nitrobenzoic acid . A variety of modern coupling agents can be employed to facilitate this transformation, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). Other potent coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl ((Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)). researchgate.net These methods are prevalent in both solution-phase and solid-phase synthesis and are fundamental to medicinal chemistry for creating libraries of amide-based compounds. rsc.org

Novel and Mechanistically Driven Synthetic Protocols for Piperidine Ring Formation

While acylation strategies are effective for the final step, advanced methodologies focus on the construction of the substituted piperidine ring itself, which is often the more complex challenge. Modern organic synthesis has produced a variety of novel, mechanistically driven protocols for this purpose.

Catalytic methods offer efficient and atom-economical routes to substituted piperidines. These reactions often involve the cyclization of linear precursors containing both the nitrogen atom and the carbons destined to form the ring.

Several catalytic systems have been developed:

Gold-Catalyzed Annulation : Gold catalysts can be used in annulation procedures that directly assemble piperidine rings from components like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Palladium-Catalyzed Cyclizations : Palladium catalysts are versatile for forming piperidine rings. One approach is the Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org Another involves the intramolecular aza-Heck cyclization of alkenyl N-(tosyloxy)carbamates. researchgate.net

Cobalt-Catalyzed Radical Cyclization : Cobalt(II) catalysts can mediate the intramolecular radical cyclization of linear amino-aldehydes to form piperidines in good yields. nih.gov This method proceeds via a cobalt(III)-carbene radical intermediate. scispace.com

Iridium-Catalyzed Annulation : An iridium(III)-catalyzed [5+1] annulation via a "hydrogen borrowing" mechanism can produce substituted piperidines stereoselectively. nih.gov

These catalytic methods represent powerful tools for constructing the piperidine core, often with high efficiency and under mild conditions. nih.govajchem-a.com

Controlling the stereochemistry of the piperidine ring is crucial, as the biological activity of chiral molecules often depends on their specific three-dimensional structure. researchgate.net Significant progress has been made in developing catalytic methods that can generate highly enantio- and diastereomerically enriched piperidines.

Enantioselective Approaches: Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Key strategies include:

Asymmetric Hydrogenation : Iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts can produce α-aryl piperidines with excellent enantiomeric excess (up to 99.3:0.7 er). researchgate.net Similarly, Rh-JosiPhos catalysts have been used for the asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts. researchgate.net

Rhodium-Catalyzed Carbometalation : A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine (B1217469) derivative can provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.orgnih.gov

Biocatalytic Cyclizations : Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can be used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.org This method allows access to both enantiomers with high enantiomeric excess (>99.5% ee) by selecting the appropriate enzyme. acs.org

| Method | Catalyst/Enzyme | Substrate Type | Product | Enantioselectivity (ee) | Reference |

| Asymmetric Hydrogenation | Iridium Complex | N-benzylpyridinium salts | α-aryl piperidines | Up to 99.3:0.7 er | researchgate.net |

| Asymmetric Reductive Heck | Rhodium Complex | Aryl boronic acids | 3-substituted piperidines | High | acs.orgnih.gov |

| Biocatalytic Amination | Transaminase (TA) | ω-chloroketones | 2-substituted piperidines | >95-99.5% | acs.org |

Diastereoselective Approaches: Diastereoselective synthesis is critical when multiple stereocenters are being formed.

Boronyl Radical-Catalyzed Cycloaddition : A radical (4+2) cycloaddition between 3-aroyl azetidines and various alkenes, catalyzed by boronyl radicals, can produce polysubstituted piperidines with high diastereoselectivity. nih.gov

Multicomponent Reactions : A four-component reaction using pyridinium ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate (B1210297) can yield highly substituted piperidin-2-ones. researchgate.netdntb.gov.uaresearchgate.net These reactions are often highly stereoselective, forming only a single diastereomer. researchgate.netdntb.gov.uaresearchgate.net

Reductive Cyclization : The diastereoselective reductive cyclization of amino acetals, which are themselves prepared via a diastereoselective Mannich reaction, allows for the stereochemistry to be controlled in the initial step and retained through the cyclization. nih.gov

| Method | Catalyst/Reagents | Key Transformation | Stereoselectivity | Reference |

| Radical Cycloaddition | Diboron Compounds | (4+2) Cycloaddition | High Diastereoselectivity | nih.gov |

| Multicomponent Reaction | Ammonium Acetate | Michael-Mannich Cascade | High Diastereoselectivity (Single Diastereomer) | researchgate.netdntb.gov.uaresearchgate.net |

| Reductive Cyclization | Palladium | Reductive Cyclization of Amino Acetals | High Diastereoselectivity | nih.gov |

Catalytic Cyclization Reactions for Substituted Piperidines

Metal-Catalyzed Cross-Coupling Protocols (e.g., Suzuki Protocol for 4-benzylpiperidines)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for constructing the 4-benzylpiperidine framework. The Suzuki-Miyaura coupling, in particular, has been effectively employed for this purpose. organic-chemistry.orgresearchgate.net

Researchers at the Schering-Plough Research Institute developed an efficient protocol for creating 4-benzylpiperidines and related derivatives. organic-chemistry.org This method utilizes a B-alkyl Suzuki-Miyaura coupling, which is noted for its tolerance of a wide variety of functional groups and its adaptability to different reaction partners. organic-chemistry.orgresearchgate.net The process begins with the hydroboration of N-Boc-4-methylenepiperidine, followed by a palladium-catalyzed reaction with various aryl bromides, iodides, or triflates. organic-chemistry.orgresearchgate.net This protocol has proven valuable in drug discovery programs due to its versatility and potential for solid-phase applications. organic-chemistry.org

Key features of this Suzuki protocol include:

Catalyst System : A common catalyst used is PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)). organic-chemistry.org

Substrate Scope : The reaction is compatible with a broad range of aryl halides and triflates, allowing for significant variation in the benzyl portion of the molecule. organic-chemistry.org

Nitrogen Protection : Variations in the protecting group on the piperidine nitrogen were explored, facilitating the synthesis of diverse amine, sulfonamide, and amide derivatives. organic-chemistry.org

The use of bulky, electron-rich ligands is often crucial in Suzuki reactions to enhance catalyst activity and stability. jocpr.com While palladium has been the traditional metal of choice, significant progress has been made in using more abundant first-row transition metals like nickel. rsc.org Nickel catalysts can efficiently couple a wide array of challenging aryl electrophiles, such as phenols, esters, and carbamates, with boron reagents. rsc.org

| Reaction Type | Key Reagents | Catalyst Example | Significance |

| Suzuki-Miyaura Coupling | N-Boc-4-methylenepiperidine, Aryl halides (Br, I) or triflates | PdCl₂(dppf) | Efficiently constructs 4-benzylpiperidines with wide functional group tolerance. organic-chemistry.orgresearchgate.net |

| Negishi Coupling | Alkylzinc reagents, Aryl or alkenyl triflates | Pd(dba)₂/dppf | Effective for coupling alkyl and benzylzinc halides. nih.gov |

Organocatalytic Approaches to Piperidine Analogs

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for synthesizing chiral piperidine analogs. rsc.orgacs.org A prominent strategy involves mimicking biosynthetic pathways, such as the Mannich reaction, which is fundamental to the natural formation of many piperidine alkaloids. rsc.orgrsc.org

A hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines. rsc.orgrsc.org This approach uses a transaminase enzyme to generate a reactive cyclic imine intermediate (Δ¹-piperideine) in situ. rsc.orgrsc.org This intermediate then undergoes a Mannich-type reaction catalyzed by an organocatalyst, such as L-proline, with a ketone nucleophile. rsc.orgrsc.org

This biomimetic strategy has been used to prepare natural products like pelletierine (B1199966) and its analogs with good yields and high enantioselectivity (up to 97% ee). acs.org The use of solvents like benzonitrile (B105546) or acetonitrile (B52724) was found to be effective in preventing product racemization. acs.org The success of L-proline as a catalyst is attributed to its ability to activate the carbonyl component through the formation of an enamine intermediate. rsc.org

| Catalyst | Reaction | Product Type | Key Feature |

| L-proline | Mannich Reaction | 2-Substituted piperidines | Biomimetic approach, high enantioselectivity, metal-free. rsc.orgacs.org |

| Quinoline Organocatalyst | Intramolecular aza-Michael reaction | 2,5- and 2,6-disubstituted piperidines | Good yields for enantiomerically enriched products. nih.gov |

Electrochemical Synthesis of Piperidine Derivatives

Electrochemical synthesis is emerging as a green and sustainable method for preparing piperidine derivatives. nih.gov These reactions are driven by direct electron transfer at an electrode surface, allowing for the generation of highly reactive species under ambient conditions without the need for harsh chemical reagents or precious metal catalysts. nih.govbeilstein-journals.org

One effective electrochemical method is the electroreductive cyclization of imines with terminal dihaloalkanes. nih.govbeilstein-journals.org This process has been successfully implemented in a flow microreactor, where the large specific surface area enhances the efficiency of the substrate's reduction at the cathode. nih.govbeilstein-journals.org This flow chemistry approach provides good yields and can be scaled up for preparative synthesis by running the electrolysis continuously. nih.govbeilstein-journals.org

Another innovative strategy combines biocatalytic C-H oxidation with nickel-catalyzed electrochemical cross-coupling. medhealthreview.comnews-medical.net This two-step process first uses an enzyme to selectively install a hydroxyl group on the piperidine ring. medhealthreview.comnews-medical.net The second step employs nickel electrocatalysis to form new carbon-carbon bonds, efficiently connecting molecular fragments without needing protecting groups or expensive palladium catalysts. medhealthreview.comnews-medical.net This modular approach significantly simplifies the synthesis of complex piperidines, reducing processes that could traditionally take up to 17 steps down to as few as two to five. medhealthreview.com

| Electrochemical Method | Starting Materials | Key Features | Product Example |

| Electroreductive Cyclization | Imines, Terminal dihaloalkanes | Flow microreactor, green chemistry, good yields. nih.govbeilstein-journals.orgresearchgate.net | 1,2-Diphenylpiperidine. beilstein-journals.org |

| Anodic Methoxylation | N-formylpiperidine | Flow electrolysis cell, scalable. nih.gov | 2-Methoxypiperidine-1-carbaldehyde. nih.gov |

| Radical Cross-Coupling | Functionalized piperidines | Nickel electrocatalysis, avoids precious metals. medhealthreview.comnews-medical.net | Complex functionalized piperidines. medhealthreview.comnews-medical.net |

Biocatalytic Oxidation and Transformation of Piperidine Scaffolds

Biocatalysis leverages the high selectivity of enzymes to perform precise chemical transformations on complex molecules like piperidines. nih.govchemrxiv.org This approach is particularly powerful for selective C-H oxidation, a traditionally challenging chemical transformation. news-medical.netchemrxiv.org

A recently developed strategy combines biocatalytic C-H oxidation with radical cross-coupling to achieve modular and selective functionalization of piperidines. nih.gov This method is analogous to the well-established electrophilic aromatic substitution and palladium-coupling sequence used for flat, aromatic molecules, but is applied here to 3D saturated structures. nih.govchemrxiv.org Enzymes are used to selectively add a hydroxyl group to specific sites on the piperidine ring. news-medical.net The resulting hydroxylated intermediate can then be used in subsequent cross-coupling reactions to build molecular complexity. news-medical.netchemrxiv.org This chemoenzymatic approach provides rapid access to complex chiral piperidine scaffolds, which are prevalent in pharmaceuticals. news-medical.netresearchgate.net

In another biocatalytic application, transaminase enzymes are used to generate cyclic imines from diamines. rsc.org These reactive intermediates can be intercepted in cascade reactions, such as the organocatalytic Mannich reaction, to form various substituted piperidine alkaloids. rsc.orgrsc.org This strategy takes inspiration from natural biosynthetic pathways and combines the advantages of both biocatalysis and organocatalysis. rsc.org

Multicomponent Reactions (MCRs) for Structural Diversification (e.g., Ugi-4CR for N-benzylpiperidines)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are a highly efficient strategy for creating molecular diversity. sciepub.com The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, widely used to synthesize dipeptide scaffolds and other complex molecules. nih.govnih.gov

The classical Ugi-4CR involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. sciepub.comnih.gov The reaction proceeds through the formation of an imine, which is then activated by the acid and attacked by the isocyanide to form a nitrilium intermediate. nih.gov Subsequent intramolecular rearrangement leads to the final α-acylamino amide product. nih.gov

This reaction is exceptionally versatile for creating libraries of structurally diverse compounds, including those with an N-benzylpiperidine core. By varying each of the four components, a vast array of derivatives can be accessed. For example, using a piperidine-containing amine or aldehyde would directly incorporate the heterocyclic ring into the final product. The Ugi reaction has been used to synthesize active pharmaceutical ingredients and complex natural product analogs. nih.govnih.gov The reaction can often be performed under green conditions, such as in water or solvent-free, making it an environmentally friendly synthetic tool. sciepub.com

Synthetic Exploration of Precursor Compounds and Key Intermediates to this compound

Synthesis of 4-benzylpiperidine: A common method for preparing 4-benzylpiperidine involves a two-step process starting from 4-cyanopyridine. chemicalbook.comchemicalbook.comwikipedia.org

Reaction with Toluene (B28343) : 4-Cyanopyridine is reacted with toluene to form 4-benzylpyridine (B57826). chemicalbook.comchemicalbook.comwikipedia.org

Catalytic Hydrogenation : The pyridine ring of 4-benzylpyridine is then reduced via catalytic hydrogenation to yield the saturated piperidine ring, completing the synthesis of 4-benzylpiperidine. chemicalbook.comchemicalbook.comwikipedia.org

This precursor is a valuable building block and has been used in the synthesis of various biologically active molecules. sigmaaldrich.com

Synthesis of 2-nitrobenzoyl chloride: The second key intermediate, 2-nitrobenzoyl chloride, is typically prepared from 2-nitrobenzoic acid. chembk.comprepchem.com The most common method involves reacting 2-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). chembk.comprepchem.com The reaction is often heated under reflux to drive it to completion. prepchem.com After the reaction, the excess thionyl chloride and any volatile byproducts are removed, often by evaporation under reduced pressure, to yield the desired acid chloride. prepchem.com

Final Amidation Step: The final step in the synthesis of this compound is the formation of an amide bond between the two precursors. This is a standard nucleophilic acyl substitution reaction where the secondary amine of 4-benzylpiperidine attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct that is formed. prepchem.com

Chemical Reactivity and Transformation Studies of 4 Benzyl 1 2 Nitrobenzoyl Piperidine

Chemical Reactions of the Piperidine (B6355638) Ring System (e.g., Functionalization, Ring Expansion/Contraction)

The piperidine ring in 4-benzyl-1-(2-nitrobenzoyl)piperidine, while generally stable, can undergo a variety of chemical transformations. These reactions can be broadly categorized into functionalization of the existing ring, or more profound skeletal changes such as ring expansion and contraction.

Functionalization:

The functionalization of the piperidine ring can occur at several positions, though it is often challenging to achieve high selectivity. The presence of the N-benzoyl group can influence the regioselectivity of these reactions. While specific studies on the functionalization of this compound are not extensively documented, general principles of piperidine chemistry can be applied. For instance, deprotonation at the α-position to the nitrogen followed by reaction with an electrophile is a common strategy, though this can be influenced by the nature of the N-acyl group.

Ring Expansion and Contraction:

More dramatic transformations of the piperidine skeleton include ring expansion to azepanes or ring contraction to pyrrolidines. These reactions often proceed through the formation of reactive intermediates.

Ring Expansion: Diastereomerically pure azepane derivatives have been successfully prepared from piperidine precursors through a ring expansion strategy. rsc.org This process can exhibit high stereoselectivity and regioselectivity. For instance, treatment of piperidine derivatives with reagents that can induce the formation of a bicyclic aziridinium (B1262131) intermediate can lead to ring-expanded products upon nucleophilic attack. researchgate.netresearchgate.net Another approach involves the oxidative cleavage of a double bond in a precursor, followed by a ring-closing reductive amination that results in a ring-expanded nitrogen-containing heterocycle. nih.gov

Ring Contraction: The contraction of a piperidine ring to a pyrrolidine (B122466) is also a known transformation. Photomediated ring contraction of N-acyl piperidines has been reported to proceed via a Norrish Type II reaction, involving a 1,5-hydrogen atom transfer to form a 1,4-diradical, which then undergoes homolytic C–N bond fragmentation. nih.gov The presence of an N-benzoyl group has been shown to be compatible with this type of transformation, albeit sometimes resulting in lower yields compared to other N-substituents. nih.gov Another method for piperidine ring contraction involves an oxidative rearrangement using reagents like phenyliodine(II) diacetate (PhI(OAc)2), which proceeds through an iminium ion intermediate. dntb.gov.ua

A summary of representative piperidine ring transformation strategies is presented in Table 1.

| Transformation Type | Reaction Conditions | Intermediate/Mechanism | Product | Reference |

|---|---|---|---|---|

| Ring Expansion | Stereoselective synthesis | Not specified | Azepane derivatives | rsc.org |

| Ring Expansion | Metal-free, various nucleophiles | Bicyclic azetidinium intermediate | Azocanes | researchgate.net |

| Ring Expansion | Oxidative cleavage followed by reductive amination | Diformyl intermediate | Tetrahydroisoquinolines and piperidines | nih.gov |

| Ring Contraction | Visible light, photosensitizer | Norrish Type II, 1,4-diradical | Pyrrolidine derivatives | nih.gov |

| Ring Contraction | PhI(OAc)2, nucleophilic trap (e.g., NaBH4) | Iminium ion | Pyrrolidine derivatives | dntb.gov.ua |

Reactivity Profiles of the 2-Nitrobenzoyl Substituent (e.g., Reduction of the Nitro Group, Electrophilic Aromatic Substitution)

The 2-nitrobenzoyl group is a key modulator of the electronic properties and reactivity of the molecule. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and influences the properties of the amide linkage.

Reduction of the Nitro Group:

The reduction of the aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. sci-hub.se This conversion dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of methods are available for this reduction, with the choice of reagent often depending on the presence of other functional groups in the molecule. sci-hub.semasterorganicchemistry.comwikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. sci-hub.sewikipedia.org

Metal-based Reductions: The use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl), is a classic and effective method. masterorganicchemistry.comwikipedia.org Tin(II) chloride (SnCl₂) is another common reagent for this purpose. wikipedia.org

The reduction of the nitro group in this compound would yield 1-(2-aminobenzoyl)-4-benzylpiperidine, a compound with significantly different chemical and potentially biological properties.

Electrophilic Aromatic Substitution:

The 2-nitrobenzoyl group is highly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group. libretexts.orgyoutube.com The nitro group directs incoming electrophiles to the meta position relative to itself. libretexts.orgyoutube.com Therefore, any electrophilic substitution on the benzoyl ring of this compound would be expected to occur at the 4- or 6-positions of the benzoyl ring, and would likely require harsh reaction conditions. libretexts.org

Acyl Transfer Mechanisms and Kinetics in N-Acylated Piperidines

The amide bond in N-acylated piperidines, such as this compound, is the site of potential acyl transfer reactions. These reactions, which include hydrolysis, are of significant interest in understanding the stability and metabolic fate of such compounds. The kinetics of these processes are influenced by the electronic nature of the acyl substituent and the nucleophilicity of the piperidine nitrogen.

Investigating Specific Bond Cleavage and Formation in Complex Environments

The structural complexity of this compound allows for various bond cleavage and formation reactions under specific conditions, such as thermolysis or photolysis.

Thermolysis:

Thermal decomposition of related N-acyloxypiperidines has been shown to proceed via homolytic fragmentation. For instance, the thermolysis of N-tetramethylpiperidinyl esters at 120 °C in toluene (B28343) leads to the formation of 2,2,6,6-tetramethylpiperidinyl radicals. researchgate.net While the N-benzoyl bond is generally stable, high temperatures could potentially induce its cleavage.

Photolysis:

The presence of the nitroaromatic chromophore in the 2-nitrobenzoyl group makes the molecule susceptible to photochemical reactions. Photolysis of N-nitrosamides in acidic media has been shown to result in the fission of the nitrogen-nitrogen bond. researchgate.net More relevantly, the photolysis of nitroaromatic compounds can lead to various transformations. For example, the photolysis of nitramines can generate electrophilic NOx species. umass.edu In the context of this compound, irradiation could potentially lead to intramolecular reactions or fragmentation. For instance, o-nitrobenzyl groups are known to be photolabile protecting groups. While this compound is a benzamide (B126) rather than a benzyl (B1604629) ether or amine, the principle of intramolecular photoreduction-oxidation reactions of o-nitroaromatic compounds could lead to complex rearrangements or cleavage. researchgate.net

A summary of potential bond cleavage reactions is presented in Table 2.

| Condition | Affected Moiety | Potential Reaction | Products/Intermediates | Reference |

|---|---|---|---|---|

| Thermolysis | N-O bond (in related N-acyloxypiperidines) | Homolytic fragmentation | Piperidinyl radicals | researchgate.net |

| Photolysis | N-NO bond (in N-nitrosamides) | Nitrogen-nitrogen bond fission | Denitrosated products | researchgate.net |

| Photolysis | Nitroaromatic group | Photofragmentation | Electrophilic NOx species | umass.edu |

| Photolysis | o-Nitrobenzyl systems (related) | Intramolecular redox reaction | Rearrangement or cleavage products | researchgate.net |

Structural and Conformational Analysis of 4 Benzyl 1 2 Nitrobenzoyl Piperidine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise structure and dynamic behavior of 4-benzyl-1-(2-nitrobenzoyl)piperidine in solution. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) each provide complementary information.

High-Resolution NMR for Conformational Dynamics:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and conformational dynamics. The presence of the N-benzoyl amide linkage introduces a significant rotational barrier around the N-C(O) bond, which can lead to the observation of distinct sets of signals for different rotational isomers (rotamers).

¹H NMR: In the proton NMR spectrum, the protons of the 4-benzylpiperidine (B145979) moiety would exhibit characteristic signals. The benzyl (B1604629) group would show aromatic protons typically in the 7.1-7.3 ppm range and a benzylic methylene (B1212753) (CH₂) singlet or doublet around 2.5-2.6 ppm. The piperidine (B6355638) ring protons would appear as a series of complex multiplets. The protons on carbons adjacent to the nitrogen (C2 and C6) would be significantly deshielded by the amide group. Due to restricted rotation around the amide bond, these protons may appear as separate signals for the syn and anti conformers.

¹³C NMR: The carbon spectrum would confirm the presence of all 19 carbon atoms. Key signals include the amide carbonyl (C=O) around 168-172 ppm, carbons of the benzyl group (aromatic and CH₂), and the carbons of the 2-nitrobenzoyl group. The piperidine ring carbons would also be resolved, with their chemical shifts being sensitive to the ring's conformation and the orientation of the substituents. The presence of rotamers can also lead to a doubling of signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Characterization:

Infrared (IR) and Raman spectroscopy are used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Amide Group: A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide would be prominent in the IR spectrum, typically appearing in the range of 1630-1670 cm⁻¹.

Nitro Group: The nitro group (NO₂) would exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Aliphatic Groups: The C-H stretching vibrations of the piperidine and benzyl methylene groups are expected in the 2800-3000 cm⁻¹ region. nih.govchemicalbook.comnist.gov

| Spectroscopic Data Type | Functional Group / Protons | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Benzyl Aromatic (5H) | ~ 7.1 - 7.3 ppm |

| ¹H NMR | 2-Nitrobenzoyl Aromatic (4H) | ~ 7.5 - 8.2 ppm |

| ¹H NMR | Piperidine Protons (C2-H, C6-H) | ~ 3.0 - 4.5 ppm (broad, potentially split) |

| ¹H NMR | Benzyl Methylene (CH₂) | ~ 2.5 - 2.6 ppm |

| ¹³C NMR | Amide Carbonyl (C=O) | ~ 168 - 172 ppm |

| ¹³C NMR | Aromatic Carbons | ~ 120 - 150 ppm |

| IR Spectroscopy | Amide C=O Stretch | 1630 - 1670 cm⁻¹ |

| IR Spectroscopy | Asymmetric NO₂ Stretch | 1520 - 1560 cm⁻¹ |

| IR Spectroscopy | Symmetric NO₂ Stretch | 1345 - 1385 cm⁻¹ |

| IR Spectroscopy | Aromatic C-H Stretch | > 3000 cm⁻¹ |

| IR Spectroscopy | Aliphatic C-H Stretch | 2800 - 3000 cm⁻¹ |

X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Intermolecular Interactions

Although a specific crystal structure for this compound is not publicly available, its solid-state architecture can be reliably predicted based on crystallographic studies of analogous compounds like 1-piperoylpiperidine and other N-acylpiperidines. researchgate.net

Molecular Architecture: In the solid state, the piperidine ring is expected to adopt a stable chair conformation. To minimize steric hindrance, the large 4-benzyl group would occupy an equatorial position on this chair. The geometry around the amide nitrogen is expected to be nearly planar due to the partial double-bond character of the N-C(O) bond. The planar 2-nitrobenzoyl group would be twisted relative to the mean plane of the piperidine ring.

Intermolecular Interactions: The crystal packing would be governed by a network of weak intermolecular forces. Key interactions would likely include C-H···O hydrogen bonds, where hydrogen atoms from the piperidine or benzyl groups interact with the oxygen atoms of the carbonyl and nitro groups of adjacent molecules. Furthermore, π-π stacking interactions between the aromatic rings (benzyl and nitrobenzoyl) of neighboring molecules could contribute significantly to the stability of the crystal lattice. These types of interactions are commonly observed in the crystal structures of aromatic amides. bohrium.commdpi.com

Conformational Preferences and Dynamics of the 4-benzylpiperidine Motif

Piperidine Ring Conformation: The piperidine ring strongly favors a chair conformation, which minimizes both angular and torsional strain. The presence of substituents dictates the preferred orientation.

Equatorial Benzyl Group: The 4-benzyl group is sterically bulky. To avoid unfavorable 1,3-diaxial interactions with the axial protons at the C2 and C6 positions, the benzyl group will overwhelmingly prefer to reside in the equatorial position of the chair conformer. Studies on analogous 4-substituted piperidines confirm that the conformational energies are very similar to those of substituted cyclohexanes, where a strong preference for the equatorial position for large groups is well-established. nih.gov

Amide Bond Dynamics: The most significant dynamic process is the restricted rotation around the C(O)-N bond of the N-benzoyl group. This restriction arises from the delocalization of the nitrogen lone pair into the carbonyl π-system, giving the bond partial double-bond character. This can result in two distinct planar conformers (rotamers), which may interconvert slowly enough on the NMR timescale to be observed as separate species, particularly at low temperatures. The steric bulk of the ortho-nitro group is expected to influence the rotational barrier and the relative populations of these rotamers.

Role of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Stabilization

Non-covalent interactions within a single molecule play a crucial role in defining its most stable three-dimensional shape.

Steric Repulsion: Alongside potentially attractive forces, repulsive steric interactions are also critical. There will be significant steric strain between the ortho-nitro group and the protons on the piperidine ring. This repulsion will influence the torsional angle between the plane of the benzoyl group and the plane of the piperidine ring, forcing a twisted conformation to relieve the strain. The final molecular geometry is a fine balance between stabilizing attractive forces (like hydrogen bonds) and destabilizing repulsive steric forces.

Computational and Theoretical Investigations of 4 Benzyl 1 2 Nitrobenzoyl Piperidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of molecules. researchgate.net These methods are routinely used to optimize molecular geometry and to understand the stability and reactivity of piperidine (B6355638) derivatives. nih.govresearchgate.net

The electronic structure is often described by analyzing the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. ekb.eg For similar piperidine compounds, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to visualize molecular orbitals and calculate their corresponding energy values. researchgate.netnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov These computational approaches allow for the prediction of various quantum chemical parameters that correlate with a compound's behavior.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for a Piperidine Derivative This table presents typical parameters obtained from DFT calculations for piperidine-based compounds. The values are illustrative and not specific experimental data for 4-benzyl-1-(2-nitrobenzoyl)piperidine.

| Parameter | Description | Typical Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6 to -8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3 to 5 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2 to 5 Debye |

| Global Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.5 eV |

| Global Softness (σ) | Reciprocal of global hardness | 0.4 to 0.7 eV⁻¹ |

| Electronegativity (χ) | Power of an atom to attract electrons to itself | 3.5 to 5.5 eV |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility and interactions with the environment, such as solvents. researchgate.net For piperidine analogs, MD simulations can reveal key conformational behaviors and interactions, including root-mean-square deviation (RMSD), hydrogen bonding, and solvent-accessible surface area. researchgate.net

The conformational landscape of the piperidine ring, which typically adopts a chair conformation, is of particular interest. acs.org The orientation of the benzyl (B1604629) and 2-nitrobenzoyl substituents (axial vs. equatorial) can be explored. MD simulations can predict the most stable conformers and the energy barriers between them.

The inclusion of explicit solvent models in simulations is crucial for understanding how the environment affects molecular conformation and dynamics. nih.gov The polarity of the solvent can influence the stability of different conformers, especially for polar molecules. ekb.eg By simulating the system in a solvent box (e.g., water or chloroform), researchers can observe how solvent molecules arrange around the solute and how this affects its structural preferences. nih.gov Analysis of these simulations provides insights into the stability of ligand-protein complexes and the role of solvent in mediating these interactions. researchgate.netresearchgate.net

In Silico Molecular Docking and Ligand Interaction Profiling with Biological Macromolecules (in vitro/cellular context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like a protein or enzyme. pensoft.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govresearchgate.net For piperidine derivatives, docking studies have been performed to predict binding affinities and interaction modes with various biological targets. researchgate.netresearchgate.net

The process involves placing the ligand (this compound) into the binding site of a target protein. The software then calculates the most stable binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net Analysis of the best-docked poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site. researchgate.netresearchgate.net

For example, in studies of similar compounds, docking simulations have been used to identify interactions with enzymes like COVID-19 protease, α-glucosidase, and cholinesterase enzymes. researchgate.netnih.gov These in silico findings help to rationalize the biological activity of the compounds and provide a basis for designing more potent and selective analogs. researchgate.net

Table 2: Example of Molecular Docking Results for a Ligand with a Target Protein This table illustrates the type of information generated from a molecular docking study. The data is hypothetical and serves to demonstrate the output of such an analysis.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Enzyme X | -8.5 | TYR 120, PHE 250 | π-π Stacking |

| SER 155 | Hydrogen Bond | ||

| LEU 88, VAL 160 | Hydrophobic | ||

| Receptor Y | -7.2 | ASP 105 | Salt Bridge |

| TRP 310 | π-π Stacking | ||

| ILE 95, ALA 115 | Hydrophobic |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. By mapping the potential energy surface (PES) of a reaction, chemists can understand the feasibility of a proposed synthetic route and optimize reaction conditions.

For the synthesis of N-substituted piperidines, computational methods can be used to model key reaction steps. dtic.mil For instance, in the formation of the amide bond between the piperidine nitrogen and the 2-nitrobenzoyl group, quantum chemical calculations can determine the energy barrier (activation energy) associated with the reaction. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate.

By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be identified. nih.gov This knowledge is invaluable for improving reaction yields and for understanding the formation of any potential byproducts. Such computational studies provide mechanistic insights that complement experimental observations, leading to a more rational design of synthetic strategies. nih.gov

Biological and Biochemical Research Applications of 4 Benzyl 1 2 Nitrobenzoyl Piperidine and Analogues Non Human, Non Clinical Focus

Utility as Chemical Probes for Elucidating Biological Processes

The 4-benzylpiperidine (B145979) core is recognized as a valuable research chemical and has been utilized in scientific studies to probe biological systems. wikipedia.org As a monoamine releasing agent and a weak monoamine oxidase (MAO) inhibitor, 4-benzylpiperidine itself serves as a tool to investigate dopaminergic and norepinephrinergic pathways. wikipedia.orgbiosynth.com Its derivatives are developed to create more potent and selective tools. For instance, analogues like 1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine are potent and selective dopamine (B1211576) reuptake inhibitors, providing highly specific probes for the dopamine transporter. wikipedia.org

Given that the introduction of the 2-nitrobenzoyl group modulates the electronic and steric properties of the piperidine (B6355638) nitrogen, 4-benzyl-1-(2-nitrobenzoyl)piperidine and its analogues can be used as chemical probes to explore the binding pockets of various enzymes and receptors. The benzoylpiperidine structure is considered a metabolically stable bioisostere of the piperazine (B1678402) ring, making it a reliable framework for designing probes for a multitude of biological targets, including those in neuroprotective, anticancer, and cardioprotective research areas. mdpi.comnih.gov By systematically altering the substitution on the benzoyl and benzyl (B1604629) rings, researchers can elucidate structure-activity relationships (SAR) and map the topographical and electronic requirements of biological targets.

In Vitro and Cell-Based Biological Activity Profiling

Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov Inhibition of MAGL is a research focus for understanding its role in various pathological conditions, including neurodegenerative diseases and cancer. nih.govnih.gov Benzylpiperidine and benzoylpiperidine derivatives have emerged as a promising class of reversible MAGL inhibitors. nih.govacs.org

Initial research identified a benzoylpiperidine derivative as a reversible human MAGL inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 11.7 µM. mdpi.com Subsequent optimization led to the development of highly potent analogues. For example, a new class of benzylpiperidine-based MAGL inhibitors was synthesized, leading to compounds with significantly improved potency. nih.govacs.org One of the most potent derivatives, compound 13 from a 2022 study, exhibited an exceptionally low IC₅₀ value of 2.0 nM against human MAGL, demonstrating high selectivity over other components of the endocannabinoid system like FAAH and cannabinoid receptors CB1 and CB2. nih.gov Another study focusing on a benzoylpiperidine class identified a potent reversible inhibitor with an IC₅₀ of 80 nM. acs.org These studies highlight the potential of the core scaffold of this compound for developing potent and selective MAGL inhibitors for biochemical research.

Table 1: In Vitro Inhibitory Activity of Benzylpiperidine and Benzoylpiperidine Analogues against Monoacylglycerol Lipase (MAGL) This table presents data for analogue compounds and not for this compound itself.

| Compound ID/Reference | Description | hMAGL IC₅₀ (nM) | Selectivity Profile | Source |

|---|---|---|---|---|

| Compound 13 (2022) | Benzylpiperidine derivative | 2.0 | Selective vs. FAAH, CB1, CB2, ABHD6, ABHD12 | nih.gov |

| Compound 23 (2019) | Benzoylpiperidine derivative | 80 | Selective vs. other endocannabinoid system components | acs.org |

| Compound 7 (2022) | Initial benzylpiperidine MAGL inhibitor | 133.9 | Good selectivity over FAAH (IC₅₀ = 5.9 µM) | nih.govacs.org |

| Compound 10e (2022) | Bromo-substituted benzylpiperidine | 109.4 | Not specified | nih.gov |

| Compound 18 (2020) | Benzoylpiperidine derivative | 11,700 | Not specified | mdpi.com |

| Diarylsulfide 21 (2021) | Benzoylpiperidine derivative | 30 | Selective vs. FAAH, ABHD-6/-12, CB1R, CB2R (IC₅₀ > 10 µM) | mdpi.com |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for investigating cholinergic neurotransmission, which is implicated in neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Derivatives of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) have been extensively studied as cholinesterase inhibitors. nih.govresearchgate.net

Research has shown that N-benzylpiperidine derivatives can be potent AChE inhibitors. nih.gov A study on 1-benzylpiperidine and 1-benzoylpiperidine derivatives identified compounds with dual inhibitory action against AChE and the serotonin (B10506) transporter. nih.govresearchgate.net In this series, compound 19 was the most potent AChE inhibitor with an IC₅₀ of 5.10 µM. nih.gov Another series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones yielded compounds with submicromolar inhibitory activity against both AChE and BChE. nih.gov Specifically, compound 15b had an IC₅₀ of 0.39 µM for AChE, while compound 15j had an IC₅₀ of 0.16 µM for BChE. nih.gov These findings suggest that the 4-benzyl-1-(benzoyl)piperidine scaffold is a viable starting point for designing probes to study cholinesterase activity.

Table 2: Cholinesterase Inhibitory Activity of Benzylpiperidine and Benzoylpiperidine Analogues This table presents data for analogue compounds and not for this compound itself.

| Compound ID/Reference | Description | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 19 (2023) | 1-Benzoylpiperidine derivative | 5.10 | > 500 | nih.gov |

| Compound 21 (2023) | 1-Benzoylpiperidine derivative | > 500 | 6.16 | nih.govmdpi.com |

| Compound 15b (2020) | Benzylpiperidine-linked benzimidazolinone | 0.39 | Not specified | nih.gov |

| Compound 15j (2020) | Benzylpiperidine-linked benzimidazolinone | Not specified | 0.16 | nih.gov |

| Compound d5 (2023) | N-Benzyl piperidine derivative | 6.89 | Not specified | nih.gov |

| Compound d10 (2023) | N-Benzyl piperidine derivative | 3.22 | Not specified | nih.gov |

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral research. researchgate.netnews-medical.netnih.gov Several studies have explored piperidine-containing compounds as potential Mpro inhibitors. nih.govnih.gov A class of 1,4,4-trisubstituted piperidines was found to block coronavirus replication, and subsequent enzymatic assays confirmed that these compounds inhibited the SARS-CoV-2 Mpro. nih.govnih.gov

Although the inhibitory activity was described as modest, in silico studies supported the plausibility of these non-covalent inhibitors binding to the Mpro catalytic site. nih.gov N-benzyl 4,4-disubstituted piperidines were specifically identified as inhibitors in these studies. nih.govresearchgate.net Furthermore, other research has identified piperidine-4-carboxamides that inhibit various human coronaviruses, including SARS-CoV-2 variants, at low micromolar concentrations in cell-based assays. gavinpublishers.com One such analogue, NCGC2955, inhibited the delta variant in Calu-3 cells with a half-maximal effective concentration (EC₅₀) in the low micromolar range. gavinpublishers.com These findings indicate that the piperidine scaffold, including N-benzoyl and N-benzyl substituted variants, represents a structural class that warrants further investigation in the search for novel coronavirus protease inhibitors.

The benzoylpiperidine fragment is a common feature in molecules investigated for neuroprotective properties. mdpi.comnih.govnih.gov A review of the literature since 2000 found that the majority of therapeutic agents containing a benzoylpiperidine motif exert neuroprotective effects. mdpi.comnih.gov This neuroprotective potential is often linked to the modulation of targets like cholinesterases and MAGL, as discussed previously, or through other mechanisms.

Specific N-benzyl piperidine derivatives have been shown to have neuroprotective effects against H₂O₂-induced oxidative damage in PC-12 cells. nih.govnih.gov For example, compounds 15b and 15j , which are also cholinesterase inhibitors, demonstrated this protective effect. nih.gov Similarly, the sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a structural analogue, provides neuroprotection by reducing ischemia-evoked nitric oxide (NO) production. nih.gov These studies on various analogues suggest that the this compound scaffold could be a valuable template for developing novel chemical tools to investigate neurodegenerative processes in cellular assays.

The piperidine ring is a core component of many compounds investigated for antimicrobial activity. biomedpharmajournal.orgbiointerfaceresearch.com Research into N-benzyl piperidin-4-one derivatives, which are structurally related to the target compound, has shown potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net

Other studies on different series of piperidine derivatives have demonstrated varying degrees of antibacterial and antifungal activity against a panel of microorganisms. academicjournals.orgresearchgate.net For example, one study synthesized six novel piperidine derivatives and found that one compound, in particular, exhibited the strongest inhibitory activity against seven tested bacteria, with minimum inhibitory concentration (MIC) values as low as 0.75 mg/ml against Bacillus subtilis. academicjournals.org However, the antifungal activity was more variable, with some compounds showing no activity against certain fungal species. academicjournals.orgresearchgate.net Separately, studies on benzylpiperazine derivatives, which share the N-benzyl feature, also reported mild to moderate antibacterial and antifungal activities. jchps.com This body of research on related structures suggests that this compound and its analogues could be explored for potential antimicrobial properties in laboratory settings.

Molecular Target Identification and Validation in Non-human Experimental Systems

Research into the molecular targets of this compound and its analogues has primarily centered on their interactions with key proteins in the central nervous system. The core structure, 4-benzylpiperidine, is recognized as a monoamine releasing agent. wikipedia.org It demonstrates a notable selectivity for releasing dopamine and norepinephrine (B1679862) over serotonin. wikipedia.org Furthermore, it acts as a weak inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). wikipedia.orgsigmaaldrich.com

Analogues of this compound have been investigated for their potential to interact with various receptors and transporters. For instance, derivatives of 4-benzylpiperidine have been identified as antagonists for the NMDA receptor, specifically the NR1/2B subunit, which is involved in excitatory neurotransmission. wikipedia.org The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry, appearing in molecules that target serotoninergic and dopaminergic receptors. mdpi.com Specifically, the 4-(p-fluorobenzoyl)piperidine moiety is crucial for ligand interaction at the 5-HT2A receptor. mdpi.com

Moreover, certain benzylpiperidine derivatives have shown high affinity for the dopamine transporter (DAT), with some analogues exhibiting significant selectivity for DAT over the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.gov The introduction of an electron-withdrawing group, such as a nitro group, on the N-benzyl ring has been found to be beneficial for DAT binding. nih.gov

Table 1: Investigated Molecular Targets of 4-benzylpiperidine and Analogues

| Compound Class | Molecular Target | System/Assay | Key Findings |

| 4-Benzylpiperidine | Monoamine Transporters | In vitro assays | Acts as a dopamine and norepinephrine releasing agent. wikipedia.org |

| 4-Benzylpiperidine | Monoamine Oxidase (MAO) | Rat brain | Weak inhibitor of MAO-A and MAO-B. wikipedia.orgsigmaaldrich.com |

| 4-Benzylpiperidine Derivatives | NMDA Receptor (NR1/2B) | Xenopus oocytes | Antagonistic activity. wikipedia.org |

| Benzoylpiperidine Derivatives | Serotonin Receptor (5-HT2A) | In vitro binding assays | The benzoylpiperidine moiety is a key pharmacophore. mdpi.com |

| N-benzylpiperidine Analogues | Dopamine Transporter (DAT) | In vitro binding assays | High affinity and selectivity for DAT. nih.gov |

| Meperidine Benzyl Ester Analogs | Serotonin Transporter (SERT) | In vitro binding assays | 4-nitrobenzyl ester derivative showed high SERT selectivity. nih.gov |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | In vitro and in vivo (rat) | Potent and selective AChE inhibitor. nih.gov |

Mechanistic Investigations of Biological Action at the Cellular and Sub-cellular Level

The mechanisms through which this compound and its analogues exert their effects are multifaceted and are being explored at the cellular and subcellular levels.

Aβ Fibrillogenesis Inhibition: The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. nih.gov Research has focused on identifying compounds that can inhibit this process. nih.gov While direct studies on this compound are limited, related piperidine derivatives have been synthesized and evaluated as inhibitors of Aβ aggregation. koreascience.kr For instance, benzylpiperidinyl ether derivatives have been shown to inhibit the fibrillogenesis of Aβ1-42 in vitro, as measured by the Thioflavin T assay. koreascience.kr The mechanism of inhibition often involves the binding of small molecules to Aβ monomers or early oligomers, thereby preventing their assembly into larger, toxic fibrils. nih.gov

Reactive Oxygen Species (ROS) Generation: Reactive oxygen species are implicated in a variety of cellular signaling pathways and pathological conditions. cardiff.ac.uk Quinone-containing compounds, which share some structural similarities with the nitroaromatic system of the title compound, are known to induce ROS. The generation of ROS can contribute to cellular stress and apoptosis. The reduction of a nitro group, as is present in this compound, can lead to the formation of reactive intermediates that may participate in redox cycling and the production of ROS.

Ligand-Protein Interaction Profiling in Research Models

The interaction of this compound analogues with G-protein coupled receptors (GPCRs) and transporters has been a significant area of investigation.

GPCR Interactions: The benzoylpiperidine scaffold is a common feature in ligands targeting aminergic GPCRs, such as dopamine and serotonin receptors. mdpi.com Molecular modeling studies of multitarget ligands containing a piperidine ring have shown that the protonatable nitrogen atom of the piperidine can form a crucial electrostatic interaction with a conserved aspartate residue (Asp 3.32) within the binding pocket of these receptors. nih.gov This interaction is often a key determinant of binding affinity. Furthermore, allosteric modulation of GPCRs by piperidine-containing compounds has been observed. For example, 1-Piperidine Propionic Acid has been shown to bind to an allosteric pocket of the Protease-Activated Receptor-2 (PAR2). nih.gov

Transporter Inhibition: The 4-benzylpiperidine core is a well-established pharmacophore for interacting with monoamine transporters. wikipedia.org Structure-activity relationship studies on a series of meperidine and normeperidine derivatives revealed that benzyl esters, particularly a 4-nitrobenzyl ester derivative, exhibited low nanomolar binding affinities and high selectivity for the serotonin transporter (SERT). nih.gov This suggests that the nitrobenzyl moiety can significantly contribute to the potency and selectivity of transporter inhibition. Similarly, N-benzylpiperidine analogues have been developed as highly selective inhibitors of the dopamine transporter (DAT). nih.gov The nature of the substitution on the benzyl group is critical for determining the affinity and selectivity for DAT, SERT, and NET. researchgate.net

Table 2: Ligand-Protein Interaction Data for Analogues

| Analogue Class | Protein Target | Interaction Type | Key Finding |

| D2AAK4 (piperidine derivative) | Aminergic GPCRs | Electrostatic interaction | Protonatable nitrogen interacts with conserved Asp 3.32. nih.gov |

| 1-Piperidine Propionic Acid | PAR2 (a GPCR) | Allosteric inhibition | Binds to an allosteric pocket. nih.gov |

| Meperidine 4-nitrobenzyl ester | Serotonin Transporter (SERT) | Competitive inhibition | High affinity (Ki < 2 nM) and selectivity for SERT. nih.gov |

| N-benzylpiperidine analogues | Dopamine Transporter (DAT) | Competitive inhibition | High affinity and selectivity for DAT. nih.gov |

| Substituted N-benzyl piperidines | Monoamine Transporters | Allosteric modulation | A 2-trifluoromethylbenzyl derivative acts as an allosteric modulator of SERT. researchgate.net |

Structure Activity Relationship Sar Studies and Rational Analog Design for 4 Benzyl 1 2 Nitrobenzoyl Piperidine Scaffold

Systematic Substituent Effects on the Benzyl (B1604629) Moiety and Associated Biological Activity

The benzyl group attached to the piperidine (B6355638) nitrogen is a critical determinant of biological activity in many N-acylated piperidine series. Modifications to the aromatic ring of this moiety can significantly influence binding affinity and selectivity for various biological targets, such as neurotransmitter transporters.

Research on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, which share the N-benzylpiperidine core, provides valuable insights. nih.govresearchgate.net In these studies, the introduction of substituents at the ortho and meta positions of the N-benzyl ring led to a wide range of affinities for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), with most compounds showing little affinity for the norepinephrine (B1679862) transporter (NET). nih.gov

For instance, several analogs demonstrated potent affinity for DAT in the low nanomolar range. nih.gov The position and nature of the substituent were found to be key. One particular analog, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, which features an ortho-trifluoromethyl group on the benzyl ring, was identified as an allosteric modulator of SERT, despite having low affinity for the transporters itself. nih.govresearchgate.net This highlights that benzyl ring substitutions can alter not just the potency but also the mechanism of action.

Docking studies on similar 1-benzylpiperidine (B1218667) derivatives targeting acetylcholinesterase (AChE) revealed that the benzyl moiety often engages in π-π interactions with tyrosine residues (e.g., Tyr341, Tyr337, Tyr72) within the enzyme's active site. nih.govresearchgate.net The presence of halogen substituents at position 3 of the benzyl ring did not improve AChE inhibition, indicating that specific electronic and steric profiles are required for optimal interaction. nih.gov

Table 1: Effect of N-Benzyl Substituents on Transporter Affinity in a GBR Analog Series

| Compound Structure (Substituent on N-benzyl ring) | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| 2-Trifluoromethyl | 1440 | >10000 | >10000 | nih.gov |

| 3-Trifluoromethyl | 15.7 | 1140 | 3290 | nih.gov |

| 2-Chloro | 11.0 | 277 | 1180 | nih.gov |

| 3-Chloro | 6.4 | 419 | >10000 | nih.gov |

Impact of Nitrobenzoyl Group Modifications on Biological or Chemical Reactivity

The N-acyl group is fundamental to the properties of the piperidine scaffold. In 4-benzyl-1-(2-nitrobenzoyl)piperidine, the 2-nitrobenzoyl moiety significantly influences the molecule's electronic and conformational characteristics. The acylation of the piperidine nitrogen introduces a partial double-bond character to the N-C(O) bond, which impacts the ring's conformation. nih.gov

The substituent on the benzoyl ring, in this case, a nitro group at the ortho position, has a profound effect. The strong electron-withdrawing nature of the nitro group decreases the electron density on the piperidine nitrogen, affecting its basicity and nucleophilicity. This can be a critical factor in interactions with biological targets. In quantitative structure-activity relationship (QSAR) studies of N-terminally acylated peptides, it was found that inductively negative and small substituents at the 4-position of an N-terminal benzoyl group were preferred for potent agonistic activity at the GPR54 receptor. nih.gov While this applies to a different system and substitution pattern, it underscores the importance of the electronic properties of the benzoyl substituent.

Table 2: Influence of Benzoyl Ring Substituents on Biological Activity in Related Scaffolds

| Scaffold | Benzoyl Substituent | Observed Effect | Reference |

|---|---|---|---|

| Benzoylpiperidine | para-isopropyl | Most potent reversible inhibitor of MAGL in its series. | nih.gov |

| Benzoylpiperidine | para-fluoro | Remarkably bound 5-HT2A receptors. | nih.gov |

| N-benzoyl-pentapeptide | para-fluoro | Most potent agonistic activity for GPR54 in its series. | nih.gov |

| N-benzoyl-pentapeptide | None (unsubstituted) | Baseline activity for GPR54 agonism. | nih.gov |

Conformational and Stereochemical Requirements of the Piperidine Ring for Activity

The piperidine ring is not a static, flat structure; its conformation is a key element for biological activity. When the piperidine nitrogen is acylated, as in the this compound scaffold, its lone pair conjugates with the neighboring carbonyl π-orbital. nih.gov This increases the nitrogen's sp2 hybridization and planarity, creating a partial double bond character in the C–N bond. nih.gov

The piperidine ring in N-acylated systems predominantly adopts a chair conformation. The alternative twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable. nih.gov The stability of the chair conformation, combined with the fixed orientation of substituents due to pseudoallylic strain, results in a well-defined three-dimensional structure. This rigidity can be advantageous for binding to a specific biological target, as less conformational entropy is lost upon binding. Docking studies frequently show that the piperidine ring's specific chair conformation is essential for positioning other pharmacophoric elements, like the benzyl and benzoyl groups, for optimal interactions within a binding site. nih.gov

Table 3: Conformational Preferences in N-Acylpiperidines

| Conformational Feature | Energetic Preference | Governing Factor | Reference |

|---|---|---|---|

| Orientation of 2-Substituent | Axial favored over Equatorial (ΔG up to -3.2 kcal/mol) | Pseudoallylic Strain | nih.gov |

| Ring Conformation | Chair favored over Twist-Boat (by ~1.5 kcal/mol) | Torsional and Steric Strain | nih.gov |

Development of SAR Models for N-Acylated Piperidines in Research Applications

To systematically explore the vast chemical space of N-acylated piperidines and predict their biological activities, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling are employed. nih.govnih.gov These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities.

For piperidine derivatives, QSAR models have been successfully developed to predict activities such as antiproliferative effects. nih.gov In one such study, models were built using 2D and 3D autocorrelation descriptors selected by a genetic algorithm. nih.gov These descriptors encode information about the molecule's topology and spatial distribution of properties. Multiple linear regression (MLR) was then used to create a linear equation linking these descriptors to the half-maximal inhibitory concentration (IC50) against cancer cell lines. nih.gov The statistical robustness of these models is typically validated through internal (e.g., leave-one-out cross-validation, Q²LOO) and external validation methods to ensure their predictive power for new, untested compounds. nih.gov

In another example focused on N-acylated peptides, QSAR studies demonstrated that for N-terminal benzoyl groups, inductively negative and small substituents at the 4-position were favorable for activity. nih.gov Such models are invaluable for rational drug design, allowing researchers to:

Identify the key structural features required for activity.

Prioritize the synthesis of the most promising new analogs.

Avoid synthesizing compounds predicted to be inactive.

Gain insight into the potential mechanism of action by understanding which molecular properties are most influential. nih.gov

The development of SAR and QSAR models for scaffolds like this compound provides a powerful framework for optimizing lead compounds and discovering novel molecules with desired therapeutic or research applications. dndi.org

Table 4: Example Parameters for a QSAR Model of Piperidine Derivatives

| Model Parameter | Description | Example Value/Range | Reference |

|---|---|---|---|

| Dependent Variable | The biological activity being modeled. | pIC50 (logarithmic IC50) | nih.gov |

| Descriptors | Numerical representations of molecular structure/properties. | 2D and 3D Autocorrelation Descriptors | nih.gov |

| Statistical Method | Algorithm used to build the model. | Multiple Linear Regression (MLR) | nih.gov |

| Coefficient of Determination (r²) | Measures how well the model fits the data. | 0.742 - 0.832 | nih.gov |

| Cross-validated r² (Q²LOO) | Measures the predictive ability of the model (internal validation). | 0.684 - 0.796 | nih.gov |

Synthesis and Characterization of Advanced Derivatives and Hybrid Analogues of 4 Benzyl 1 2 Nitrobenzoyl Piperidine

Design and Synthesis of Novel Substituted Piperidine (B6355638) Analogues

The generation of novel analogues of 4-benzylpiperidine (B145979) is a cornerstone of drug discovery programs, aiming to refine pharmacological activity and selectivity. researchgate.netorganic-chemistry.org Synthetic strategies are diverse, allowing for systematic variation of substituents to establish clear structure-activity relationships (SAR). koreascience.kr

A common and efficient method for constructing the 4-benzylpiperidine core involves modern cross-coupling reactions. organic-chemistry.org One such protocol utilizes a Suzuki coupling reaction, which is known for its effectiveness in forming C-C bonds. organic-chemistry.org This process can involve the hydroboration of a precursor like N-Boc-4-methylenepiperidine, followed by a palladium-catalyzed reaction with a suitable aryl halide. organic-chemistry.orgunisi.it This method is highly versatile, tolerating a wide array of functional groups on both the piperidine and aryl components, making it valuable for creating diverse chemical libraries. organic-chemistry.org

Alternative synthetic routes begin with N-benzyl-4-piperidone, a versatile starting material. researchgate.netresearchgate.net Through Knoevenagel condensation with reagents like malononitrile, new 4-substituted N-benzylpiperidines can be prepared. researchgate.net Further reactions, such as condensation with hydroxylamine (B1172632) hydrochloride, hydrazine (B178648) hydrochloride, or thiosemicarbazide, yield a variety of derivatives including oximes and semicarbazones. researchgate.net Additionally, intramolecular cyclization cascades, such as the gold(I)-catalyzed dearomatization/cyclization, represent another advanced method for producing polysubstituted piperidines. nih.gov

These synthetic endeavors allow for the introduction of a wide range of functional groups. Modifications often include:

N-Substituents on the Piperidine Ring: The nitrogen atom is frequently acylated or alkylated. For instance, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized with various groups, including benzoyl, benzyl (B1604629), adamantanoyl, and diphenylacetyl moieties. nih.gov

Substituents on the Benzyl Group: The aromatic ring of the benzyl group can be substituted with different atoms or groups to modulate electronic and steric properties. ajchem-a.com

Modifications at the 4-Position: The methylene (B1212753) bridge and the phenyl ring at the 4-position are also targets for chemical alteration. researchgate.net

The overarching goal of these synthetic efforts is to produce analogues for biological evaluation, leading to the identification of compounds with enhanced potency and selectivity for specific biological targets. nih.govnih.gov

Integration of the 4-benzylpiperidine Scaffold into More Complex Molecular Architectures

To develop multi-target ligands or to access novel pharmacological profiles, the 4-benzylpiperidine scaffold is often integrated into more complex molecular architectures. nih.govresearchgate.net This strategy involves creating hybrid molecules that combine the 4-benzylpiperidine core with other known pharmacophores.

One approach is the design of arylpiperazine-benzylpiperidines. nih.gov Based on the structures of existing drugs, these hybrids link the 4-benzylpiperidine moiety to an arylpiperazine unit, often via a carbon linker of varying length. nih.gov This design aims to create dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors with a novel chemical scaffold. nih.gov

Another strategy involves creating benzylpiperidine-derived hydrazones. researchgate.net These compounds are synthesized to act as dual inhibitors of enzymes implicated in neurodegenerative disorders, such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE). researchgate.net Similarly, benzylpiperidine–isatin hybrids have been developed to combine the pharmacological benefits of both scaffolds. researchgate.net

The integration can also be more profound, leading to fused heterocyclic systems. Photochemical methods, for example, can be used for [2+2] intramolecular cycloadditions to create bicyclic piperidinones, which can then be reduced to the corresponding complex piperidines. mdpi.com These advanced molecular architectures are instrumental in the development of agents for complex multifactorial diseases like Alzheimer's disease, where targeting multiple pathways simultaneously is considered a promising therapeutic strategy. nih.govnih.gov

Comparative Research on the Chemical and Biological Profiles of Analogues